Pyridinium, 4-ethenyl-1-methyl-, chloride
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Overview
Description
Pyridinium, 4-ethenyl-1-methyl-, chloride: is a quaternary ammonium compound belonging to the pyridinium salts family. These compounds are characterized by a positively charged nitrogen atom within a pyridine ring, which is balanced by a chloride anion. Pyridinium salts are known for their diverse applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions:
N-Alkylation of Pyridine: Pyridinium, 4-ethenyl-1-methyl-, chloride can be synthesized through the N-alkylation of pyridine with an appropriate alkyl halide, such as 4-ethenyl-1-methyl chloride.
Schiff Base Formation: Another method involves the preparation of Schiff base compounds followed by N-alkylation with alkyl halides.
Industrial Production Methods: Industrial production of pyridinium salts often involves large-scale N-alkylation reactions, utilizing continuous flow reactors to ensure efficient and consistent production .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Pyridinium salts can undergo oxidation reactions, often facilitated by strong oxidizing agents.
Reduction: These compounds can also be reduced under specific conditions, typically involving reducing agents like sodium borohydride.
Substitution: Pyridinium salts are known to participate in substitution reactions, where the chloride ion can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as hydroxide ions or amines.
Major Products:
Oxidation: Oxidized derivatives of the pyridinium salt.
Reduction: Reduced forms of the pyridinium compound.
Substitution: Substituted pyridinium salts with different anions.
Scientific Research Applications
Chemistry:
- Pyridinium salts are used as catalysts in various organic reactions, including the synthesis of complex molecules .
Biology:
- These compounds exhibit antimicrobial properties, making them useful in the development of disinfectants and antiseptics .
Medicine:
- Pyridinium salts have been studied for their potential use as anti-cancer and anti-malarial agents .
Industry:
Mechanism of Action
The mechanism of action of pyridinium, 4-ethenyl-1-methyl-, chloride involves its interaction with cellular membranes. The positively charged pyridinium ion disrupts the integrity of microbial cell membranes, leading to cell lysis and death. This mechanism is particularly effective against a wide range of bacteria and fungi .
Comparison with Similar Compounds
1-Methyl-4-{2-[4-(dimethylamino)phenyl]ethenyl}pyridinium p-toluenesulfonate: Known for its use in nonlinear optical applications.
4-Methyl-1-(3-phenoxypropyl)pyridinium bromide: Utilized in the synthesis of ionic liquids.
Uniqueness: Pyridinium, 4-ethenyl-1-methyl-, chloride stands out due to its versatile applications in both biological and industrial fields. Its ability to act as a catalyst, antimicrobial agent, and component in ionic liquids highlights its multifaceted nature .
Properties
CAS No. |
45708-78-9 |
---|---|
Molecular Formula |
C8H10ClN |
Molecular Weight |
155.62 g/mol |
IUPAC Name |
4-ethenyl-1-methylpyridin-1-ium;chloride |
InChI |
InChI=1S/C8H10N.ClH/c1-3-8-4-6-9(2)7-5-8;/h3-7H,1H2,2H3;1H/q+1;/p-1 |
InChI Key |
TVIKPKVFMVKUGQ-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1=CC=C(C=C1)C=C.[Cl-] |
Related CAS |
28826-65-5 |
Origin of Product |
United States |
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